5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
5-(bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7H2,1H3 |
InChI Key |
VVSZWGBPCLTQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(OC2=O)CBr |
Origin of Product |
United States |
Preparation Methods
Bromomethylation via Radical Initiation
Method : Radical-mediated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents (e.g., CCl₄ or CHCl₃) under reflux.
- Procedure :
- Dissolve 3-(2-methylphenyl)-1,3-oxazolidin-2-one in CCl₄.
- Add NBS (1.1 equiv) and AIBN (0.1 equiv).
- Reflux at 80°C for 12–24 hours.
- Outcomes :
- Yields: 60–75% after column purification.
- Purity: ≥95% (HPLC).
- Side products: <5% debrominated or over-brominated derivatives.
- Higher yields (75%) achieved with CCl₄ vs. CHCl₃ (65%) due to improved radical stability.
- Excess NBS (1.5 equiv) reduces reaction time but increases impurities.
Acid-Catalyzed Bromomethylation
Method : Treatment with HBr gas and paraformaldehyde in dichloromethane (DCM) at 0–5°C.
- Procedure :
- Suspend 3-(2-methylphenyl)-1,3-oxazolidin-2-one in DCM.
- Add paraformaldehyde (2.0 equiv) and HBr gas (bubbled for 30 min).
- Stir at 0°C for 6 hours.
- Outcomes :
- Yields: 50–60%.
- Challenges: Requires strict temperature control to avoid polymerization.
Metal-Catalyzed Cross-Coupling
Method : Palladium- or copper-catalyzed coupling of bromomethyl precursors with 2-methylphenyl boronic acids.
- Procedure :
- React 5-bromomethyl-oxazolidin-2-one with 2-methylphenyl boronic acid.
- Use Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃(aq) at 80°C.
- Outcomes :
- Yields: 70–80%.
- Advantage: High regioselectivity for the 2-methylphenyl group.
Comparative Analysis of Methods
| Method | Yield | Purity | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Radical Bromination | 60–75% | ≥95% | 12–24 h | Scalable, minimal side products |
| Acid-Catalyzed HBr | 50–60% | 90–92% | 6 h | Low-cost reagents |
| Metal-Catalyzed Coupling | 70–80% | ≥98% | 8–12 h | High regioselectivity |
Optimization Strategies
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce bromination efficiency in radical methods.
- Temperature : Radical initiation requires ≥80°C for optimal AIBN decomposition.
- Catalyst Loading : Pd catalysts >5 mol% increase costs without significant yield improvements.
Challenges and Solutions
- Over-Bromination : Mitigated by stoichiometric control of NBS and shorter reaction times.
- Steric Hindrance : 2-methylphenyl substituent slows bromination kinetics; extended reaction times (24 h) required.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazolidinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid), room temperature to reflux.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF), low to moderate temperatures.
Major Products:
- Substituted oxazolidinones
- Oxidized oxazolidinone derivatives
- Reduced oxazolidinone derivatives
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are modified to enhance its efficacy and selectivity towards specific biological targets.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 5
The table below compares key structural and physicochemical properties of the target compound with analogs differing in substituents at positions 3 (aromatic ring) and 5 (side chain):
Reactivity and Functional Group Analysis
- Bromomethyl vs. Other Substituents at Position 5: The bromomethyl group in the target compound facilitates nucleophilic substitution reactions, making it valuable for introducing alkyl or aryl groups. In contrast, analogs with hydroxymethyl (e.g., ) or aminomethyl (e.g., ) groups exhibit lower reactivity but higher polarity, favoring applications in aqueous environments.
- Electron-Donating Groups (e.g., 2-Methyl): Increase steric bulk, which may hinder crystallization or intermolecular interactions compared to planar substituents like phenyl .
Crystallographic and Structural Insights
- The crystal structure of related oxazolidinones (e.g., (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one) reveals chair conformations of the oxazolidinone ring and intramolecular hydrogen bonds (N–H⋯O), which stabilize the structure .
Biological Activity
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, notable for its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.12 g/mol. The compound features a bromomethyl group that enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
Synthesis
The synthesis of this compound typically involves the bromomethylation of a suitable precursor, such as 3-(2-methylphenyl)-1,3-oxazolidin-2-one. Common methods include:
- Bromomethylation : Utilizing bromine or brominating agents to introduce the bromomethyl group.
- Reflux Methods : Conducting reactions under reflux conditions to facilitate the formation of the oxazolidinone ring.
Biological Activity
This compound exhibits significant biological activity, particularly in the context of drug development. Its reactivity with biological nucleophiles allows it to modify biomolecules, which is crucial in medicinal chemistry applications.
The compound acts as an electrophile due to the presence of the bromomethyl group, enabling it to engage in various interactions that can lead to significant biological effects. This property is particularly useful in modifying peptides or other biomolecules for therapeutic purposes.
Applications in Medicinal Chemistry
The compound has been investigated as an intermediate for synthesizing pharmaceutical agents with potential therapeutic effects. It has shown promise in:
- Antimicrobial Activity : Related oxazolidinones have been developed as antibiotics targeting bacterial infections.
- Anticoagulant Research : Similar compounds have been identified as potent inhibitors of coagulation factors, indicating potential uses in treating thromboembolic diseases .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds highlights the unique reactivity profile of this compound:
| Compound Name | Key Features |
|---|---|
| 5-(Chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one | Chlorine substituent; less reactive than bromine |
| 5-(Iodomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one | Iodine substituent; more reactive than bromine |
| 3-(2-Methylphenyl)-1,3-oxazolidin-2-one | Lacks halogen substituent; different reactivity |
The bromomethyl group provides a balanced reactivity that allows selective reactions while maintaining stability under certain conditions. This makes it particularly advantageous for further synthetic transformations and applications in drug discovery.
Antimicrobial Studies
Research has shown that derivatives of oxazolidinones exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory activity.
Anticoagulant Development
Studies on oxazolidinone derivatives have led to the discovery of potent Factor Xa inhibitors. These compounds are currently under clinical development for their potential use in preventing thromboembolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
